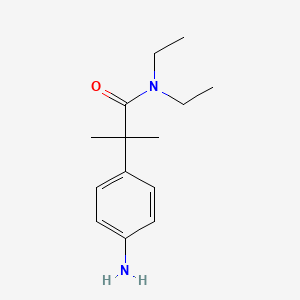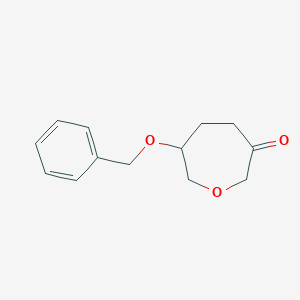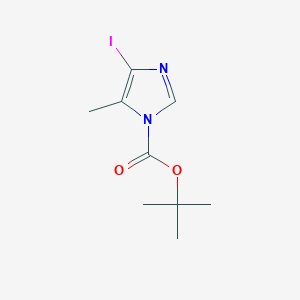
Methyl 2-chloro-3,5-bis(3-methoxypropyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-chloro-3,5-bis(3-methoxypropyl)benzoate is an organic compound with the molecular formula C16H23ClO4 It is a derivative of benzoic acid and features a chloro substituent and two methoxypropyl groups attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-3,5-bis(3-methoxypropyl)benzoate typically involves the esterification of 2-chloro-3,5-dihydroxybenzoic acid with methanol in the presence of an acid catalyst. The methoxypropyl groups can be introduced through a nucleophilic substitution reaction using 3-methoxypropyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
化学反应分析
Types of Reactions
Methyl 2-chloro-3,5-bis(3-methoxypropyl)benzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Oxidation: The methoxypropyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic substitution: Depending on the nucleophile, products can include various substituted benzoates.
Oxidation: Products can include aldehydes or carboxylic acids.
Reduction: The primary product is the corresponding alcohol.
科学研究应用
Methyl 2-chloro-3,5-bis(3-methoxypropyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its ester and chloro functional groups.
Medicine: Investigated for its potential as a prodrug, where it can be metabolized to release active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of methyl 2-chloro-3,5-bis(3-methoxypropyl)benzoate depends on its application. In biological systems, it may act as a substrate for esterases, leading to the release of active compounds. The chloro group can participate in electrophilic aromatic substitution reactions, making it a useful intermediate in organic synthesis.
相似化合物的比较
Similar Compounds
- Methyl 2-chloro-3,5-dimethoxybenzoate
- Methyl 2-chloro-3,5-diethoxybenzoate
- Methyl 2-chloro-3,5-bis(2-methoxyethyl)benzoate
Uniqueness
Methyl 2-chloro-3,5-bis(3-methoxypropyl)benzoate is unique due to the presence of two methoxypropyl groups, which can influence its solubility, reactivity, and interaction with biological molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
属性
分子式 |
C16H23ClO4 |
|---|---|
分子量 |
314.80 g/mol |
IUPAC 名称 |
methyl 2-chloro-3,5-bis(3-methoxypropyl)benzoate |
InChI |
InChI=1S/C16H23ClO4/c1-19-8-4-6-12-10-13(7-5-9-20-2)15(17)14(11-12)16(18)21-3/h10-11H,4-9H2,1-3H3 |
InChI 键 |
KBUIMSJYTHTVCZ-UHFFFAOYSA-N |
规范 SMILES |
COCCCC1=CC(=C(C(=C1)C(=O)OC)Cl)CCCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Hydroxymethyl)-1-[1-(2-methylpropyl)pyrazol-4-yl]pyridazin-4-one](/img/structure/B13875478.png)

![Imidazo[1,2-a]pyridine-2-carbonyl chloride](/img/structure/B13875492.png)

![tert-butyl N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]carbamate](/img/structure/B13875506.png)


![2-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one](/img/structure/B13875510.png)

![3-[2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl]Phenol](/img/structure/B13875528.png)




